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Compound of Interest

Compound Name: cis-3-Octene

Cat. No.: B076891 Get Quote

(Z)-3-Octene, also known as cis-3-Octene, is an unsaturated aliphatic hydrocarbon.[1] It is an

eight-carbon alkene with a double bond located between the third and fourth carbon atoms,

with the alkyl chains on the same side of the double bond.[2] This cis-configuration is denoted

by the "(Z)" prefix in its IUPAC name. The molecule is recognized as a human metabolite.[2][3]

[4]

General and Physicochemical Properties
The fundamental molecular and physical characteristics of (Z)-3-Octene are summarized

below. This data is critical for its application in chemical synthesis and for understanding its

behavior in various analytical procedures.

Identifier Value Source(s)

IUPAC Name (Z)-oct-3-ene [2]

Synonyms
cis-3-Octene, (Z)-3-C8H16,

(3Z)-3-Octene
[5][6]

CAS Number 14850-22-7 [2][3][5]

Molecular Formula C₈H₁₆ [2][3][5]

Molecular Weight 112.21 g/mol [2][3]

Canonical SMILES CCCC/C=C\CC [7]
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Physical Property Value Source(s)

Physical State Clear liquid [3][4]

Melting Point -126 °C [3][4][7]

Boiling Point 123 °C [3][4]

Density 0.72 g/mL [3][4]

Refractive Index 1.4120 to 1.4150 [3][4]

Flash Point 17 °C [3][4]

Synthesis of (Z)-3-Octene
The stereoselective synthesis of (Z)-alkenes is a fundamental task in organic chemistry. Two

primary methods for achieving this are the partial hydrogenation of an alkyne using a poisoned

catalyst and the Wittig reaction with specific ylides.

Synthesis via Partial Hydrogenation of 3-Octyne
A common and effective method for synthesizing (Z)-3-Octene is the partial hydrogenation of 3-

octyne. This reaction employs a "poisoned" catalyst, such as Lindlar's catalyst, which is

selective for the formation of cis-alkenes and prevents over-reduction to the corresponding

alkane.[8][9][10]

Catalyst Preparation: Lindlar's catalyst is typically composed of palladium deposited on

calcium carbonate (CaCO₃) or barium sulfate (BaSO₄), which is then "poisoned" with lead

acetate and quinoline.[8][10]

Reaction Setup: A reaction vessel is charged with 3-octyne and a suitable solvent, such as

ethanol or ethyl acetate.

Catalyst Addition: A catalytic amount of Lindlar's catalyst is added to the mixture.

Hydrogenation: The vessel is purged and then filled with hydrogen gas (H₂), typically at or

slightly above atmospheric pressure (e.g., using a balloon). The reaction is stirred at room

temperature.
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Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography

(GC) to observe the consumption of the alkyne and the formation of the alkene.

Workup: Upon completion, the catalyst is removed by filtration through a pad of Celite.

Purification: The solvent is removed under reduced pressure, and the resulting (Z)-3-Octene

is purified by distillation to yield the final product.
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Caption: Synthesis workflow for (Z)-3-Octene via partial hydrogenation.

Synthesis via Wittig Reaction
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The Wittig reaction provides an alternative route by reacting an aldehyde or ketone with a

phosphorus ylide. To achieve (Z)-alkene selectivity, a non-stabilized ylide is typically required.

[11][12][13] For the synthesis of (Z)-3-Octene, propanal would react with the ylide generated

from pentyltriphenylphosphonium bromide.

Ylide Formation: Pentyltriphenylphosphonium bromide is suspended in an anhydrous aprotic

solvent (e.g., THF) under an inert atmosphere. A strong base, such as n-butyllithium (n-

BuLi), is added dropwise at low temperature to deprotonate the phosphonium salt, forming

the reactive ylide.

Reaction with Aldehyde: Propanal is added to the ylide solution, and the reaction mixture is

allowed to warm to room temperature and stirred until the reaction is complete.

Quenching: The reaction is quenched by the addition of water or a saturated aqueous

solution of ammonium chloride.

Extraction: The product is extracted into an organic solvent (e.g., diethyl ether or hexanes).

The organic layers are combined, washed with brine, and dried over an anhydrous salt like

magnesium sulfate.

Purification: After solvent removal, the crude product is purified. The major byproduct,

triphenylphosphine oxide, is often removed by chromatography or crystallization to isolate

the pure (Z)-3-Octene.

Structural Elucidation
The precise molecular structure of (Z)-3-Octene, particularly the stereochemistry of the double

bond, is confirmed using a combination of spectroscopic techniques.
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Spectroscopic Analysis

Data Interpretation
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Caption: General workflow for the structural elucidation of (Z)-3-Octene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for determining the stereochemistry of alkenes.

Sample Preparation: 5-25 mg of the (Z)-3-Octene sample is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃) in a standard NMR tube.[5]

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is locked

onto the deuterium signal of the solvent, and the magnetic field is shimmed to optimize

homogeneity.[5]

¹H NMR Acquisition: A standard proton spectrum is acquired. Key parameters include pulse

angle (e.g., 30°), acquisition time (2-4 s), relaxation delay (1-5 s), and number of scans (8-

16).[5] The cis-relationship of the vinylic protons is confirmed by their coupling constant (³J),

which is typically in the range of 6-12 Hz.[5]
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¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. This provides

information on the number of unique carbon atoms. The sp² carbons of the double bond

typically resonate in the 100-170 ppm region.[14][15]

Data Processing: The acquired Free Induction Decay (FID) is subjected to Fourier

transformation, phase correction, and baseline correction to generate the final spectrum.[5]

[14]

¹H NMR Data (in

CDCl₃)
Shift (ppm) Multiplicity Assignment

Vinylic Protons 5.32 - 5.35 Multiplet -CH=CH-

Allylic Protons 2.02 - 2.07 Multiplet =CH-CH₂-

Alkyl Protons 1.31 - 1.36 Multiplet -CH₂-

Terminal Methyls 0.90 - 0.95 Triplet -CH₃

(Data adapted from

ChemicalBook)[16]

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation: As (Z)-3-Octene is a liquid, a spectrum can be obtained directly. A thin

film of the neat liquid is placed between two IR-transparent salt plates (e.g., NaCl or KBr).[2]

[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a

single drop of the sample onto the ATR crystal.[2][7]

Background Spectrum: A background spectrum of the clean, empty salt plates or ATR crystal

is recorded.

Sample Spectrum: The sample is placed, and the spectrum is acquired, typically over a

range of 4000 to 400 cm⁻¹.[2] Multiple scans are averaged to improve the signal-to-noise

ratio.
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Data Analysis: The sample spectrum is ratioed against the background spectrum to produce

the final absorbance or transmittance spectrum. Key peaks for (Z)-3-Octene include the C=C

stretch and the =C-H bend characteristic of a cis-alkene. The C=C stretch for a cis-alkene is

typically found around 1650-1660 cm⁻¹, and the cis =C-H bend appears as a broad, strong

peak around 675-730 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used to determine the molecular weight and fragmentation pattern of the molecule,

confirming its elemental composition and providing further structural clues. It is also an

excellent tool for assessing purity.

Sample Preparation: A dilute solution of (Z)-3-Octene is prepared in a volatile organic solvent

(e.g., hexane or dichloromethane).

GC Separation: A small volume (e.g., 1 µL) of the solution is injected into the GC. The

sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column

(e.g., HP-INNWAX).[17] A temperature program is used to separate the components based

on their boiling points and interactions with the column's stationary phase.

MS Analysis: As components elute from the GC column, they enter the mass spectrometer.

They are ionized, typically by electron impact (EI) at 70 eV.[17] The instrument then

separates the resulting ions based on their mass-to-charge ratio (m/z) and records their

relative abundance.

Data Analysis: The resulting mass spectrum will show a molecular ion peak (M⁺)

corresponding to the molecular weight of C₈H₁₆ (m/z = 112). The fragmentation pattern

provides a fingerprint that can be compared to spectral libraries for confirmation.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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